molecular formula C11H15NO3 B5859477 2-methoxy-N-(4-methoxybenzyl)acetamide

2-methoxy-N-(4-methoxybenzyl)acetamide

Cat. No.: B5859477
M. Wt: 209.24 g/mol
InChI Key: TVUYSYLARYHBLY-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.2151 g/mol It is characterized by the presence of a methoxy group attached to the benzyl ring and an acetamide functional group

Preparation Methods

The synthesis of 2-methoxy-N-(4-methoxybenzyl)acetamide can be achieved through several routes. One common method involves the reaction of 4-methoxybenzylamine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methoxybenzylamine and 2-methoxyacetyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-methoxy-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methoxy-N-(4-methoxybenzyl)acetamide can be compared with other similar compounds, such as:

    N-(4-methoxybenzyl)acetamide: This compound lacks the additional methoxy group on the acetamide moiety, which may affect its reactivity and biological activity.

    2-ethoxy-N-(4-methoxybenzyl)acetamide: The ethoxy group in place of the methoxy group can lead to differences in solubility and reactivity.

    4-methoxybenzyl acetate:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-11(13)12-7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUYSYLARYHBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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